1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate
Overview
Description
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate is a chemical compound with a complex structure that includes a phenyl group, a difluoro moiety, a hydroxyl group, and an imidazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate typically involves multiple steps
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The difluoro moiety can undergo reduction to form a difluoromethyl group.
Substitution: The imidazolium ring can participate in nucleophilic substitution reactions, where the triflate group can be replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like halides and amines can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Ketones, carboxylic acids, or their derivatives.
Reduction: Difluoromethyl compounds.
Substitution: Various anion-substituted imidazolium salts.
Scientific Research Applications
Chemistry: This compound is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Medicine: The compound may be explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: It is used in the production of advanced materials, including ionic liquids and electrolytes for batteries.
Mechanism of Action
The mechanism by which 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate exerts its effects depends on its specific application. For example, as a phase transfer catalyst, it facilitates the transfer of ions between different phases, enhancing reaction rates. The molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-4-dimethylamino-pyridinium bromide
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-ethyl-imidazolium triflate
Uniqueness: 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactivity and versatility in scientific research and industrial applications.
Properties
IUPAC Name |
2,2-difluoro-2-(3-methylimidazol-3-ium-1-yl)-1-phenylethanol;trifluoromethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N2O.CHF3O3S/c1-15-7-8-16(9-15)12(13,14)11(17)10-5-3-2-4-6-10;2-1(3,4)8(5,6)7/h2-9,11,17H,1H3;(H,5,6,7)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXXUQSIAKNERV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(C(C2=CC=CC=C2)O)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00776692 | |
Record name | 1-(1,1-Difluoro-2-hydroxy-2-phenylethyl)-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00776692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
341529-20-2 | |
Record name | 1-(1,1-Difluoro-2-hydroxy-2-phenylethyl)-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00776692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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